molecular formula C26H24ClN3O4S2 B11451953 Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11451953
M. Wt: 542.1 g/mol
InChI Key: RJGTZDALYDKUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a carbamoyl group, a thiophene ring, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting their activity. This can lead to a variety of biological effects, including anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-1-YL)BENZOATE include:

Uniqueness

Its unique structure also provides specific interactions with molecular targets, making it a valuable compound for further research .

Properties

Molecular Formula

C26H24ClN3O4S2

Molecular Weight

542.1 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-chloroanilino)-2-oxoethyl]-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-1-yl]benzoate

InChI

InChI=1S/C26H24ClN3O4S2/c1-2-34-25(33)17-5-11-20(12-6-17)30-24(32)22(16-23(31)28-19-9-7-18(27)8-10-19)29(26(30)35)14-13-21-4-3-15-36-21/h3-12,15,22H,2,13-14,16H2,1H3,(H,28,31)

InChI Key

RJGTZDALYDKUPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.